![molecular formula C22H19N7O5S B14010032 Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 29822-05-7](/img/structure/B14010032.png)
Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester is a complex organic compound with a unique structure that includes a pyrazole ring, a carboxylic acid group, and various substituents
Preparation Methods
The synthesis of 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.
Diazotization and Coupling: Introduction of the diazenyl group via diazotization and coupling reactions.
Esterification: Conversion of the carboxylic acid group to the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, often using common reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester can be compared with other similar compounds, such as:
1H-Pyrazole-3-carboxylic acid: A simpler analog with a similar core structure but lacking the complex substituents.
1-Methyl-1H-pyrazole-5-carboxylic acid: Another analog with a methyl group instead of the phenyl and diazenyl substituents.
4-Pyrimidinecarboxylic acid: A related compound with a pyrimidine ring instead of the pyrazole ring.
The uniqueness of 1H-Pyrazole-3-carboxylicacid,4,5-dihydro-5-oxo-1-phenyl-4-[2-[4-[(2-pyrimidinylamino)sulfonyl]phenyl]diazenyl]-,ethyl ester lies in its specific substituents and the resulting properties, which may offer distinct advantages in certain applications.
Properties
CAS No. |
29822-05-7 |
|---|---|
Molecular Formula |
C22H19N7O5S |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
ethyl 5-oxo-1-phenyl-4-[[4-(pyrimidin-2-ylsulfamoyl)phenyl]diazenyl]-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C22H19N7O5S/c1-2-34-21(31)19-18(20(30)29(27-19)16-7-4-3-5-8-16)26-25-15-9-11-17(12-10-15)35(32,33)28-22-23-13-6-14-24-22/h3-14,18H,2H2,1H3,(H,23,24,28) |
InChI Key |
OKIZSWHCKYRNIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
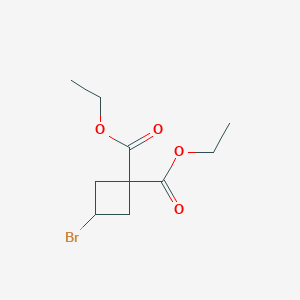

![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
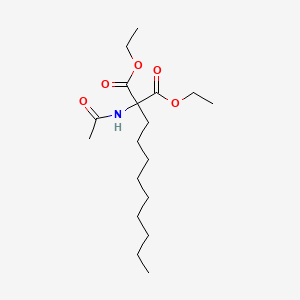
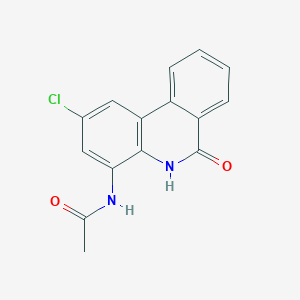
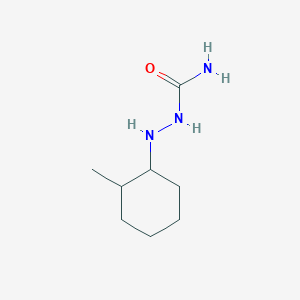
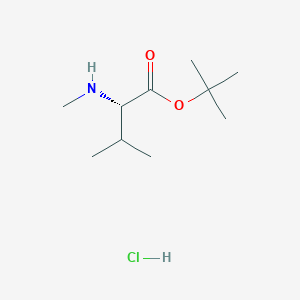
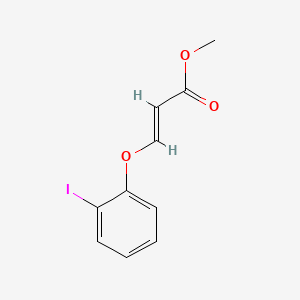
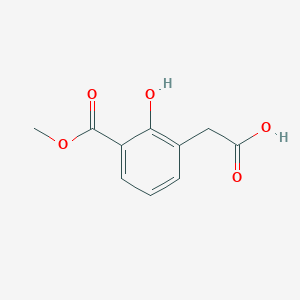
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)

![3-[(E)-(4-Methoxyphenyl)diazenyl]pyrazine-2,6-diamine](/img/structure/B14010033.png)

